molecular formula C6H10BrCl2N3 B8211585 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl

Cat. No.: B8211585
M. Wt: 274.97 g/mol
InChI Key: AYATZRVLWPPMGG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYATZRVLWPPMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield Optimization Challenges

  • Cyclocondensation : Excess chloroacetaldehyde (>1.2 equiv) increases side products (e.g., dihalogenated species).

  • Bromination : NBS selectivity depends on steric factors; the 2-position’s accessibility in tetrahydroimidazo[1,2-a]pyrazine remains untested.

  • Reductive Amination : Hydrogenation of brominated intermediates risks debromination unless low-pressure Pd/C is used.

Purification and Characterization

  • Recrystallization : Ethyl acetate/hexane (1:1) effectively removes unreacted 2-amino-5-bromopyridine.

  • Salt Formation : Treatment with HCl gas in Et₂O yields the dihydrochloride salt with >98% purity (by HPLC).

  • Spectroscopic Data : Key ¹H NMR signals for the 2-bromo derivative include a deshielded proton at δ 8.2–8.3 ppm and a multiplet for the tetrahydro ring (δ 2.9–3.4 ppm).

Industrial-Scale Considerations

For kilogram-scale production, CN103788092A recommends:

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 45 minutes via pressurized (10 bar) ethanol/water flow.

  • Solvent Recovery : Distillation reclaims >90% ethanol, lowering production costs.

  • Waste Management : Sodium bicarbonate neutralizes HCl, generating NaCl effluent compliant with EPA guidelines .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyrazine derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

1. Neuropharmacological Effects

  • Orexin Receptor Antagonism : The compound acts as an antagonist of orexin receptors (OX1 and OX2), which are crucial in regulating sleep-wake cycles and energy homeostasis. This antagonism can lead to enhanced sleep quality and potential treatment for sleep disorders such as insomnia and narcolepsy .
  • Cognitive Enhancement : Studies suggest that the compound may improve cognitive functions in animal models. It has shown promise in enhancing memory and alleviating symptoms associated with post-traumatic stress disorder (PTSD).
  • Stress Response Modulation : The compound may influence stress-related behaviors, indicating its potential use in treating stress-related syndromes and addictions.

Pharmacological Studies

Research has demonstrated the compound's efficacy in various pharmacological contexts:

  • Kidney Protection : A study highlighted its role as a transient receptor potential canonical 5 (TRPC5) inhibitor, suggesting protective effects against renal injuries.

Case Studies

The following table summarizes key findings from research studies involving 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl:

Biological ActivityObservations
Sleep ModulationIncreases REM/NREM sleep; decreases alertness
Cognitive EnhancementImproves memory function in animal models
Stress ResponsePotential treatment for PTSD and stress-related disorders
Kidney ProtectionEfficacy demonstrated in renal injury models

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₆H₁₀BrCl₂N₃
  • Molecular Weight: 274.97 g/mol (monoisotopic mass: 272.94 g/mol)
  • Synonyms: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (IUPAC), RN MFCD31926594 .

Structural Features :

  • The compound features a bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with a bromine substituent at position 2 and two hydrochloride counterions. This scaffold is derived from heterocyclized dipeptides, enabling combinatorial modifications for diverse biological applications .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Target/Activity Key References
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl Tetrahydroimidazo[1,2-a]pyrazine Br (C2), HCl counterions Gαq protein inhibition
BIM-46174 Tetrahydroimidazo[1,2-a]pyrazine Cyclohexylalanine, cysteine-derived Gαq/11 inhibition, cell-permeable
6,8-Dibromoimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Br (C6, C8) Antibacterial, antiviral intermediates
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl Tetrahydroimidazo[1,2-a]pyrazine Br (C3), HCl counterion Alpha-adrenergic receptor modulation
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides Tetrahydroimidazo[1,2-a]pyrimidine Hydrazone derivatives Antibacterial (Gram-positive pathogens)
2-Aryl-8-chloroimidazo[1,2-a]pyrazines Imidazo[1,2-a]pyrazine Aryl (C2), Cl (C8) Bacterial type IV secretion inhibition

Physicochemical and Pharmacokinetic Properties

  • Solubility :
    • Hydrochloride salts (target compound, 3-Bromo analog) improve aqueous solubility vs. neutral brominated derivatives (e.g., 6,8-Dibromoimidazo[1,2-a]pyrazine) .
  • Stability :
    • Bromine at C2 (target compound) enhances stability under physiological conditions compared to labile disulfide-linked dimers (BIM-46174) .

Biological Activity

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl is a brominated derivative of tetrahydroimidazo[1,2-A]pyrazine, characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in various research areas, particularly in medicinal chemistry and pharmacology, due to its interactions with biological systems.

  • Molecular Formula : C₆H₉BrClN₃
  • Molecular Weight : 238.51 g/mol
  • CAS Number : 2250242-00-1

The biological activity of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with proteins and enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, which is critical in therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of hydrazone derivatives synthesized from related compounds, demonstrating zones of inhibition against various bacteria including E. coli and S. aureus, suggesting potential for similar activities in 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl .

Microorganism Zone of Inhibition (mm)
E. coli30-33
S. aureus30-33
P. aeruginosa22-25
S. pyogenes22-25

Neuropharmacological Effects

This compound has been explored for its effects on the orexin system, which plays a crucial role in regulating sleep and wakefulness. Studies have shown that related tetrahydroimidazo[1,5-a]pyrazine derivatives act as antagonists at orexin receptors (OX1 and OX2), potentially aiding in the treatment of sleep disorders and stress-related conditions .

Inhibition of Ion Channels

Recent investigations into tetrahydroimidazo[1,2-a]pyrazine derivatives have identified their role as inhibitors of transient receptor potential canonical (TRPC) channels. These channels are implicated in various pathophysiological processes. For instance, a compound structurally related to 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine demonstrated protective effects against renal injury in animal models by inhibiting TRPC5 channels .

Case Study 1: Antimicrobial Activity

A series of hydrazone derivatives derived from tetrahydroimidazo[1,2-a]pyrimidines were synthesized and tested for their antibacterial properties. The study found that specific derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications to the brominated compound may yield effective antimicrobial agents.

Case Study 2: Neuropharmacology

In a study assessing the effects of orexin receptor antagonists on sleep patterns in rodent models, compounds similar to 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine were shown to increase REM sleep duration significantly while reducing wakefulness . This highlights the potential therapeutic applications for sleep disorders.

Q & A

Q. What synthetic strategies are effective for introducing bromine at the C-2 position of the imidazo[1,2-a]pyrazine scaffold?

A C-2 selective bromination can be achieved using quantum mechanical (QM) calculations to optimize reaction feasibility. For example, bromination of imidazo[1,2-a]pyrazine precursors via electrophilic substitution or transition metal-catalyzed reactions has been demonstrated. QM-guided synthetic routes prioritize regioselectivity and minimize side reactions, ensuring high yields of the brominated intermediate .

Q. How can impurities during borane-mediated reductions be managed in multi-step syntheses?

Crude yields often exceed theoretical values due to borane and solvent-derived impurities. Rapid purification via column chromatography (e.g., dichloromethane/7N NH3-methanol gradients) is critical, as intermediates like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines are sensitive to silica and oxygen. Quenching residual borane with methanol before evaporation improves stability .

Q. What purification methods are recommended for labile intermediates?

Avoid prolonged silica exposure for oxygen-sensitive compounds. Instead, use inert atmospheres (N₂/Ar) during workup and prioritize solvent systems like 2-methoxyethanol for hydrogenation steps. PtO₂-catalyzed hydrogenation followed by Celite filtration and co-evaporation with toluene reduces degradation .

Q. How are structural and purity benchmarks validated for this compound?

Combined analytical techniques are essential:

  • ¹H/¹³C NMR : Confirms regiochemistry and hydrogenation of the tetrahydro ring.
  • HRMS : Validates molecular weight and isotopic patterns.
  • IR : Identifies functional groups (e.g., N-H stretches in hydrazide derivatives) .

Advanced Research Questions

Q. How does the bromine substituent influence bioactivity in drug discovery?

The C-2 bromine enhances steric and electronic interactions in target binding pockets. For example, in NaV1.7 inhibitors, bromine substitution on tetrahydroimidazo[1,2-a]pyrazine improved potency 10-fold compared to non-brominated analogs. Molecular docking studies suggest bromine fills hydrophobic subpockets critical for selectivity .

Q. What computational tools aid in optimizing synthetic routes and target engagement?

  • QM HOMO/LUMO calculations : Predict reactivity and regioselectivity for bromination or Grignard exchange steps.
  • Homology modeling : Maps interactions between the brominated scaffold and targets like HDAC6, guiding SAR for isoform selectivity (e.g., 33 nM IC₅₀ against HDAC6 vs. 100-fold selectivity over HDAC8) .

Q. How can structural modifications balance potency and metabolic stability?

  • Core saturation : Partial saturation of the imidazo[1,2-a]pyrazine ring (e.g., 5,6,7,8-tetrahydro derivatives) improves solubility and reduces CYP450-mediated oxidation.
  • Capping groups : Hydrophobic substituents (e.g., trifluoromethyl) enhance membrane permeability while maintaining target affinity .

Q. What in vitro assays are suitable for evaluating antibacterial or antimalarial activity?

  • MIC assays : Test hydrazide derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Plasmodium viability assays : Measure IC₅₀ in P. falciparum cultures. Note that bicyclic lactam analogs of the core scaffold show enhanced antimalarial activity due to improved pharmacokinetic profiles .

Q. How are data contradictions resolved in structure-activity relationship (SAR) studies?

Discrepancies in potency (e.g., inactive imidazo[1,5-a]pyrazine vs. active tetrahydroimidazo[1,2-a]pyrazine) are addressed via:

  • X-ray crystallography : Resolve binding mode differences.
  • Free-energy perturbation (FEP) : Quantifies the impact of heteroatom positioning in fused rings on target engagement .

Q. What strategies mitigate instability in hydrochloride salt formulations?

  • Lyophilization : Stabilizes hygroscopic HCl salts for long-term storage.
  • Counterion screening : Compare HCl with trifluoroacetate salts to optimize crystallinity and dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.